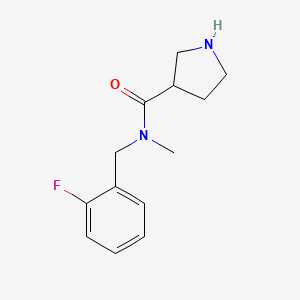
n-(2-Fluorobenzyl)-N-methylpyrrolidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Fluorobenzyl)-N-methylpyrrolidine-3-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a fluorobenzyl group attached to a pyrrolidine ring, which is further substituted with a carboxamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Fluorobenzyl)-N-methylpyrrolidine-3-carboxamide typically involves the reaction of 2-fluorobenzylamine with N-methylpyrrolidine-3-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of automated synthesis platforms can enhance the reproducibility and efficiency of the production process.
化学反应分析
Types of Reactions
N-(2-Fluorobenzyl)-N-methylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of hydroxyl or alkoxy derivatives.
科学研究应用
N-(2-Fluorobenzyl)-N-methylpyrrolidine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of neuropharmacology.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of N-(2-Fluorobenzyl)-N-methylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The fluorobenzyl group is known to enhance the compound’s ability to cross biological membranes, allowing it to reach intracellular targets. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity. The exact molecular pathways involved depend on the specific application and target of the compound.
相似化合物的比较
N-(2-Fluorobenzyl)-N-methylpyrrolidine-3-carboxamide can be compared with other similar compounds, such as:
N-(2-Fluorobenzyl)-2-(3,4-dimethoxyphenyl)ethylamine: This compound has a similar fluorobenzyl group but differs in the presence of a dimethoxyphenyl group, which alters its chemical and biological properties.
N-(2-Fluorobenzyl)-N-methylpyrrolidine-3-carboxylate: This ester derivative has different reactivity and solubility properties compared to the carboxamide.
N-(2-Fluorobenzyl)-N-methylpyrrolidine-3-carboxylic acid: The carboxylic acid form has different acidity and reactivity compared to the carboxamide.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties that are valuable for various research applications.
属性
分子式 |
C13H17FN2O |
|---|---|
分子量 |
236.28 g/mol |
IUPAC 名称 |
N-[(2-fluorophenyl)methyl]-N-methylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C13H17FN2O/c1-16(13(17)10-6-7-15-8-10)9-11-4-2-3-5-12(11)14/h2-5,10,15H,6-9H2,1H3 |
InChI 键 |
XNWJJXXQMSVIPK-UHFFFAOYSA-N |
规范 SMILES |
CN(CC1=CC=CC=C1F)C(=O)C2CCNC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


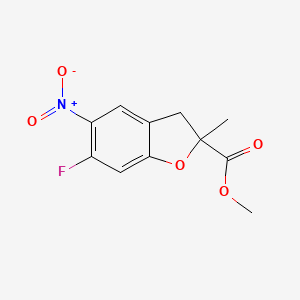
![N-[2-(cycloheptylamino)ethyl]furan-2-carboxamide](/img/structure/B14907201.png)
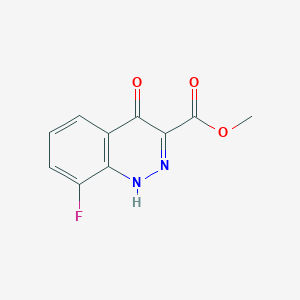
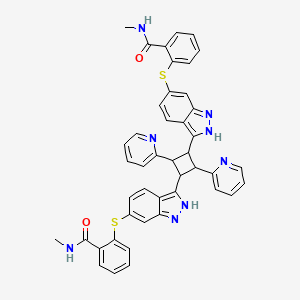
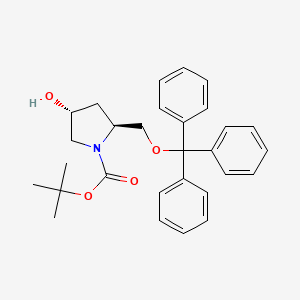





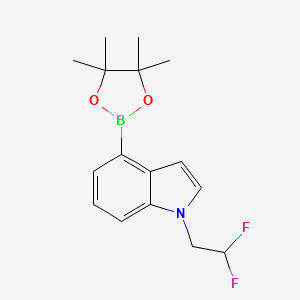
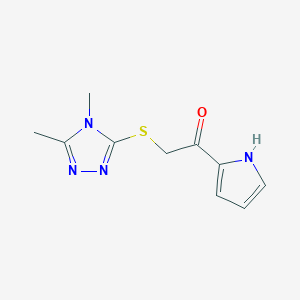
![3-((2-Oxopyrimidin-1(2h)-yl)methyl)benzo[b]thiophene-2-carboxylic acid](/img/structure/B14907273.png)

